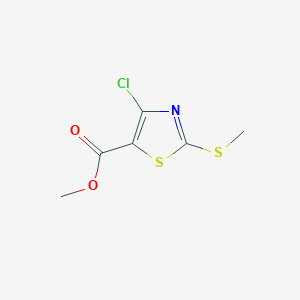

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate

Description

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a methylthio (-SMe) group at position 2, and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its reactivity is influenced by the electron-withdrawing chlorine and ester groups, as well as the electron-donating methylthio substituent, enabling diverse synthetic applications and biological activities .

Properties

IUPAC Name |

methyl 4-chloro-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYYAYRVGGMEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the chlorination of 2-(methylthio)thiazole-5-carboxylic acid followed by esterification to form the methyl ester . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques like crystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioether.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine and methylthio positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Thiazole derivatives, including methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate, have demonstrated significant antimicrobial properties. Research highlights their effectiveness against various bacterial strains and fungi, which positions them as potential candidates for developing new antibiotics and antifungal agents. For instance, compounds with similar thiazole structures have shown promising results in inhibiting the growth of resistant bacterial strains .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. This compound may act as an inhibitor of specific cancer cell lines, exhibiting cytotoxic effects that could lead to its use in cancer therapeutics. Studies on related thiazole compounds indicate that they can induce apoptosis in cancer cells, making them valuable in oncology research .

Anti-inflammatory Effects

Emerging evidence suggests that thiazole derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Agrochemical Applications

Pesticidal Activity

this compound has been evaluated for its pesticidal properties. Thiazole derivatives are known to exhibit insecticidal and herbicidal activities, making them suitable candidates for agricultural applications. The compound's ability to disrupt biological processes in pests can lead to effective pest control solutions .

Material Science Applications

Synthesis of Functional Materials

Thiazoles are utilized in the synthesis of various functional materials due to their unique electronic properties. This compound can be incorporated into polymer matrices or used as a precursor for synthesizing novel materials with specific electronic or optical properties . This application is particularly relevant in the development of organic semiconductors and sensors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the synthesis of essential biomolecules and disrupt cellular homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole vs. Pyrimidine Derivatives

Compound 7 (Methyl 6-(benzylamino)-4-chloro-2-(methylthio)pyrimidine-5-carboxylate)

- Core Structure : Pyrimidine ring (two nitrogen atoms) vs. thiazole (one sulfur, one nitrogen).

- Substituents : Similar positioning of chlorine (C4), methylthio (C2), and ester (C5), but the pyrimidine core alters electronic properties.

- Reactivity : Pyrimidines are more electron-deficient due to additional nitrogen, affecting nucleophilic substitution rates. This compound underwent chemoselective oxidation to a sulfinyl derivative (), a reaction pathway less common in thiazoles .

Key Difference : The heterocyclic core dictates electronic behavior and synthetic versatility.

Thiazole Derivatives with Varied Substituents

a. Methyl 4-(Dibromomethyl)-2-(4-Chlorophenyl)Thiazole-5-Carboxylate ()

- Substituents : Dibromomethyl at C4, 4-chlorophenyl at C2.

- Bioactivity : Demonstrated potent antiviral activity against yellow fever virus. Replacing the dibromomethyl group with a methylthio ester improved metabolic stability and therapeutic index .

- Structural Insight : Bulkier substituents enhance target binding but may reduce solubility.

b. Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate ()

- Substituents : Ethyl ester (vs. methyl), trifluoromethylphenyl at C2.

c. Methyl 2-Chlorothiazole-4-Carboxylate ()

Functional Group Modifications

a. Methyl 4-Amino-2-(Methylthio)Thiazole-5-Carboxylate ()

- Substituents: Amino (-NH2) at C4 instead of chlorine.

- Impact: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine. This modification could shift biological activity toward kinase inhibition or nucleic acid interactions .

b. Methyl 4-Chloro-2-(Phenylamino)Thiazole-5-Carboxylate ()

- Substituents: Phenylamino (-NHPh) at C2 instead of methylthio.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | logP* | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 223.7 | 2.1 | 75.9 | Cl (C4), -SMe (C2), COOMe (C5) |

| Methyl 4-(Dibromomethyl)-2-(4-Cl-Ph)Thiazole-5-COOMe | 403.0 | 3.8 | 75.9 | Br2CH (C4), 4-Cl-Ph (C2) |

| Ethyl 4-Me-2-[4-(CF3)Ph]Thiazole-5-COOEt | 343.3 | 3.5 | 75.9 | CF3-Ph (C2), COOEt (C5) |

| Methyl 2-Cl-Thiazole-4-COOMe | 191.6 | 1.5 | 75.9 | Cl (C2), COOMe (C4) |

*logP values estimated using fragment-based methods.

Key Observations :

- The target compound’s logP (2.1) balances lipophilicity and solubility, critical for bioavailability.

Biological Activity

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring with a chlorine atom and a methylthio group, contributing to its unique chemical properties. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against human cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The compound's efficacy is attributed to its ability to induce apoptosis through the activation of pro-apoptotic pathways and inhibition of key survival signaling pathways .

Case Studies

-

Study on Anticancer Properties :

- Objective : Evaluate the cytotoxic effects on HepG2 and PC12 cell lines.

- Method : Cells were treated with varying concentrations of the compound.

- Results : IC50 values were determined, showing significant cytotoxicity at low concentrations (IC50 = 0.5 µM for HepG2) indicating strong anticancer effects .

- Antimicrobial Efficacy :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring interacts with various enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Membrane Disruption : The compound may compromise cell membrane integrity in bacteria, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by modulating the expression of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | High | High | 0.5 |

| Ethyl 4-chloro-2-(methoxy)thiazole-5-carboxylate | Moderate | Moderate | 1.0 |

| Methyl 4-bromo-2-(methoxy)thiazole-5-carboxylate | Low | High | 0.8 |

Q & A

Q. What are the common synthetic routes for Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate?

The synthesis typically involves substitution reactions or cyclization of precursor molecules. For example, analogous compounds like ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate are synthesized via nucleophilic substitution, where a methylthio group is replaced by dimethylamine under reflux in ethanol or dioxane with triethylamine as a base . Similar methodologies can be adapted for the target compound by selecting appropriate starting materials (e.g., methylthio-containing precursors) and optimizing reaction conditions (temperature, solvent, catalysts).

Q. What safety precautions are critical when handling this compound?

Due to its chlorothiazole structure, strict safety protocols are required:

Q. What spectroscopic techniques are used to confirm its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. For crystallographic validation, X-ray diffraction using programs like SHELXL (part of the SHELX suite) is employed for precise determination of bond lengths, angles, and stereochemistry .

Q. What are its primary applications in medicinal chemistry?

Thiazole derivatives are explored for antiviral, antimicrobial, and anticancer activities. For instance, structurally similar compounds, such as methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, exhibit potent activity against flaviviruses by targeting envelope proteins . The methylthio and chloro substituents in the target compound may enhance binding to biological targets, making it a candidate for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can substituent modifications optimize biological activity and metabolic stability?

Systematic SAR studies are essential:

- C4 Position: Chloro groups can be replaced with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability.

- C2 Position: Methylthio can be oxidized to sulfoxide or sulfone to alter hydrophilicity and binding affinity.

- C5 Position: Ester groups (e.g., methyl carboxylate) can be hydrolyzed to carboxylic acids for enhanced solubility. In vitro assays (e.g., cell-based antiviral or cytotoxicity screens) and pharmacokinetic profiling (e.g., microsomal stability tests) guide optimization .

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

- Multi-technique validation: Cross-validate NMR/MS data with X-ray crystallography. SHELXL refinement can resolve discrepancies in bond angles or torsional conformations .

- Computational modeling: Density Functional Theory (DFT) calculations predict stable conformers, which can be compared with experimental data to identify outliers.

Q. What strategies mitigate side reactions during synthesis?

- Temperature control: Lower temperatures reduce undesired oxidation of the methylthio group.

- Protecting groups: Temporarily block reactive sites (e.g., carboxylate) during halogenation or coupling steps.

- Catalyst screening: Use palladium or copper catalysts for selective cross-coupling reactions, as demonstrated in analogous thiazole syntheses .

Q. How can bioactivity data contradictions be addressed in SAR studies?

- Comparative assays: Test compounds in parallel under identical conditions (e.g., same cell lines, viral strains).

- Proteomics/transcriptomics: Identify off-target effects or pathway interactions that explain divergent results.

- Meta-analysis: Aggregate data from published studies (e.g., flavivirus inhibitor datasets) to identify consensus trends .

Methodological Resources

- Synthesis Optimization: Refer to protocols for analogous pyrimidine-thiazole hybrids, emphasizing solvent selection (e.g., dichloromethane for coupling reactions) and reagent ratios .

- Crystallography: Use SHELX workflows for structure refinement, including TWINABS for handling twinned crystals .

- Bioassays: Adapt cell-based antiviral assays (e.g., plaque reduction neutralization tests) with appropriate controls (e.g., ribavirin as a positive control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.